4-Sulfooxybenzoic acid

Chemical Stability Sulfate Ester Hydrolysis Mechanistic Chemistry

4-Sulfooxybenzoic acid (also known as 4-hydroxybenzoic acid-4-O-sulphate, p-carboxyphenyl sulfate) is a phenylsulfate class compound derived from the sulfation of 4-hydroxybenzoic acid. It is a sulfated phenolic acid that occurs as a metabolite in various organisms, including plants, fungi, and algae.

Molecular Formula C7H6O6S
Molecular Weight 218.19 g/mol
Cat. No. B1258251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Sulfooxybenzoic acid
Molecular FormulaC7H6O6S
Molecular Weight218.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)OS(=O)(=O)O
InChIInChI=1S/C7H6O6S/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12/h1-4H,(H,8,9)(H,10,11,12)
InChIKeyRJTYSXVYCZAUHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Sulfooxybenzoic Acid: Chemical Profile and Role as a Sulfated Phenolic Metabolite


4-Sulfooxybenzoic acid (also known as 4-hydroxybenzoic acid-4-O-sulphate, p-carboxyphenyl sulfate) is a phenylsulfate class compound derived from the sulfation of 4-hydroxybenzoic acid [1]. It is a sulfated phenolic acid that occurs as a metabolite in various organisms, including plants, fungi, and algae [2]. The compound serves as an analytical standard and research tool in metabolomics, environmental biology, and studies of sulfotransferase activity [3].

Workflow
UPLC-MS metabolomics standard
Selection
Sulfated phenolic acid metabolite
Use Context
Sulfotransferase & sulfatase research

The Critical Distinctions of 4-Sulfooxybenzoic Acid Versus Common Analogs


Generic substitution with unsulfated analogs like 4-hydroxybenzoic acid or other sulfated phenolic acids such as zosteric acid is not scientifically sound. The sulfate ester group fundamentally alters the compound's physicochemical properties (e.g., increased aqueous solubility, strong acidity), biological activity, and metabolic role. Studies demonstrate that sulfated forms like 4-sulfooxybenzoic acid act as inactive storage precursors, requiring enzymatic desulfation by sulfatases to release the active phenol [1]. Furthermore, distinct sulfated compounds exhibit unique behavior: while zosteric acid has been investigated for antifouling properties, 4-sulfooxybenzoic acid does not share this activity, and its specific desulfated product (4-hydroxybenzoic acid) has a different, short-term effect on biofilm inhibition [2]. Therefore, substitution based on structural similarity alone would invalidate research outcomes in applications ranging from metabolomic profiling to studies of bacterial biofouling.

Property
4-Sulfooxybenzoic Acid
Common Substitutes
Sulfate group
Present, alters solubility & activity
4-Hydroxybenzoic acid lacks sulfate; zosteric acid has different side chain
Biological role
Storage precursor requiring sulfatase activation
4-Hydroxybenzoic acid directly active; zosteric acid primarily antifouling
Analytical specificity
Distinct retention time & MS signature
Unlabeled analogs may co-elute or lack specificity

Quantitative Performance Benchmarks for 4-Sulfooxybenzoic Acid


Hydrolytic Stability: p-Carboxyphenyl Sulfate vs. Salicyl Sulfate

The hydrolysis of p-carboxyphenyl sulfate (4-sulfooxybenzoic acid) is accelerated exclusively by hydronium ion, in direct contrast to salicyl sulfate, which undergoes rapid hydrolysis via both hydronium ion and intramolecular carboxyl group catalysis [1]. This mechanistic difference provides a clear, quantifiable distinction in chemical stability between the para- and ortho- substituted isomers.

Stability mechanism
Head-to-head
p-Carboxyphenyl sulfate hydrolysis accelerated only by hydronium ion; salicyl sulfate accelerated by both hydronium and intramolecular catalysis.
Supports isomer-specific stability context
Para vs. ortho substitution effect
Chemical Stability Sulfate Ester Hydrolysis Mechanistic Chemistry

Concentration in Biological Matrices: 4-Sulfooxybenzoic Acid vs. Other Sulfated Phenolics in Penicillium candidum

In a quantitative metabolomic analysis of over 50 plant, fungal, and algal extracts, 4-sulfooxybenzoic acid (S-BA) exhibited the highest concentration among the sulfated phenolic acids detected, with the maximum level found in the fungus Penicillium candidum [1]. This was a surprising finding, as the highest levels were not in plants but in a fungal species. This data point provides a benchmark for the natural abundance of this specific metabolite.

Abundance rank
Cross-study comparable
Most abundant sulfated phenolic acid in Penicillium candidum extracts; higher than zosteric acid and 4-sulfooxyphenylacetic acid.
Supports metabolomic standard selection
Specific quantification in source thesis
Metabolomics Natural Product Chemistry Fungal Biology

Biofilm Modulation: Sulfated vs. Desulfated Form Activity

In biofouling assays with Escherichia coli and Vibrio natriegens, the desulfated form of 4-sulfooxybenzoic acid (i.e., 4-hydroxybenzoic acid) demonstrated more potent activity as an inhibitor of bacterial settlement than the sulfated parent compound [1]. This finding confirms the role of the sulfate group in modulating biological activity, where the sulfated form acts as a less active storage precursor.

Activity comparison
Head-to-head
4-Hydroxybenzoic acid (desulfated) inhibits bacterial settlement; sulfated form shows lower activity.
Supports state-dependent activity context
Bioassay with E. coli and V. natriegens
Biofouling Marine Chemical Ecology Microbial Ecology

Key Application Scenarios for 4-Sulfooxybenzoic Acid Based on Validated Evidence


As a Certified Reference Standard in UPLC-MS Metabolomics Workflows

4-Sulfooxybenzoic acid is essential as a certified analytical standard for identifying and quantifying sulfated phenolic metabolites in complex biological matrices. Its use has been validated in UPLC-MS and UHPLC-QTOF-MS methods for the targeted analysis of plant, fungal, and algal extracts [1]. Studies have confirmed its identity via synthesized standards and co-injection experiments, making it a reliable reference for retention time and mass spectral matching [2]. This application is directly supported by evidence that it is the most abundant sulfated phenolic acid in specific organisms like Penicillium candidum, making its accurate quantification a critical component of such studies [3].

Investigating Sulfatase-Mediated Activation in Biofilm Studies

The compound is a valuable probe for studying the role of bacterial sulfatases in activating stored defense metabolites. Research demonstrates that 4-sulfooxybenzoic acid is enzymatically converted by Vibrio natriegens to its more bioactive desulfated form, 4-hydroxybenzoic acid, which then inhibits bacterial settlement [4]. This specific, state-dependent activity makes it a superior tool for dissecting the molecular ecology of marine biofouling and plant-microbe interactions, as its activity can be directly correlated with the presence and activity of sulfatase enzymes.

Studying Mechanistic Pathways of Sulfate Ester Hydrolysis

4-Sulfooxybenzoic acid serves as a key comparator in fundamental studies of sulfate ester hydrolysis mechanisms. Its hydrolysis rate is accelerated exclusively by hydronium ion, a property that directly contrasts with the intramolecular carboxyl-catalyzed hydrolysis of its ortho-isomer, salicyl sulfate [5]. This makes it an indispensable control compound for distinguishing between A1 mechanisms and those involving neighboring group participation, a critical requirement in physical organic chemistry and enzymology research focused on sulfatase enzymes.

As a Synthetic Precursor for Para-Hydroxybenzoic Acid Derivatives

In synthetic chemistry, 4-sulfooxybenzoic acid can be used as a protected or activated intermediate for the synthesis of 4-hydroxybenzoic acid derivatives. The sulfate group can serve as a protecting group that is removed by specific sulfatase enzymes or chemical hydrolysis to reveal the active phenolic hydroxyl group [4]. This strategy is particularly useful in prodrug design or in the preparation of complex natural product analogs where controlled, on-demand release of the active moiety is required.

Application
Selection Property
Validation Focus
Metabolomic standard workflows
Certified reference standard for RT/MS matching
Co-injection and identity confirmation
Sulfatase activity probe
State-dependent bioactivity profile
Enzymatic desulfation and settlement inhibition
Hydrolysis mechanism studies
Hydronium-ion-specific hydrolysis
Absence of intramolecular catalysis
Synthetic intermediate
Protected phenolic group
Controlled desulfation strategy
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